4-bromo-1-(cyclopentylmethyl)-1H-pyrazole
CAS No.: 1247517-52-7
Cat. No.: VC3054563
Molecular Formula: C9H13BrN2
Molecular Weight: 229.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1247517-52-7 |
|---|---|
| Molecular Formula | C9H13BrN2 |
| Molecular Weight | 229.12 g/mol |
| IUPAC Name | 4-bromo-1-(cyclopentylmethyl)pyrazole |
| Standard InChI | InChI=1S/C9H13BrN2/c10-9-5-11-12(7-9)6-8-3-1-2-4-8/h5,7-8H,1-4,6H2 |
| Standard InChI Key | FFRMEPINJFSJDE-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)CN2C=C(C=N2)Br |
| Canonical SMILES | C1CCC(C1)CN2C=C(C=N2)Br |
Introduction
Chemical Properties and Structure
Basic Information
4-Bromo-1-(cyclopentylmethyl)-1H-pyrazole is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1247517-52-7 |
| Molecular Formula | C9H13BrN2 |
| Molecular Weight | 229.12 g/mol |
| Appearance | Not specified in available sources |
| IUPAC Name | 4-bromo-1-(cyclopentylmethyl)-1H-pyrazole |
Structural Features
The compound features a pyrazole core with two key substituents:
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A bromine atom at the C4 position, which provides a reactive site for further chemical transformations
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A cyclopentylmethyl group attached to the N1 position, which contributes to the compound's lipophilicity and steric properties
The structural arrangement of 4-bromo-1-(cyclopentylmethyl)-1H-pyrazole can be compared to similar compounds like 4-bromo-1-cyclopropyl-1H-pyrazole, which has been more extensively studied. While both compounds share the 4-bromo-1H-pyrazole core, the difference in the N-substituent (cyclopentylmethyl versus cyclopropyl) likely results in distinct physical and chemical properties .
Predicted Physical Properties
Based on the properties of similar pyrazole derivatives, particularly 4-bromo-1-cyclopropyl-1H-pyrazole, the following physical properties can be estimated for 4-bromo-1-(cyclopentylmethyl)-1H-pyrazole:
It should be noted that these properties are predictions based on structural similarities and should be confirmed through experimental determination.
Synthesis Methods
Alternative Synthesis Approaches
Drawing from the synthesis methods for related compounds such as 4-bromo-1-cyclopropyl-1H-pyrazole, alternative approaches might include:
Microwave-Assisted Synthesis
A mixture of 4-bromo-1H-pyrazole, cyclopentylmethyl bromide (or equivalent), a suitable base (such as cesium carbonate), and an appropriate solvent (like DMF) could be subjected to microwave irradiation. This approach has been successfully employed for the synthesis of 4-bromo-1-cyclopropyl-1H-pyrazole, yielding a 68% conversion . The reaction conditions might involve:
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Temperature: 180°C
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Reaction time: 1.5-2 hours
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Purification: Silica gel flash chromatography with an appropriate solvent system (e.g., ethyl acetate/petroleum ether)
Conventional Heating Method
In the absence of microwave equipment, conventional heating could be employed, although this might require longer reaction times. The reaction mixture would typically include:
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4-Bromo-1H-pyrazole
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Cyclopentylmethyl bromide or iodide (1.5-2 equivalents)
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Base (typically K₂CO₃, Cs₂CO₃, or NaH)
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Solvent (DMF, acetonitrile, or THF)
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Reaction temperature: 80-100°C
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Reaction time: 8-24 hours
Reverse Approach
An alternative approach might involve:
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N-alkylation of pyrazole with cyclopentylmethyl halide
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Bromination of the resulting 1-(cyclopentylmethyl)-1H-pyrazole at the C4 position
This approach might offer advantages in terms of regioselectivity and yield, depending on the specific reaction conditions and reagents employed.
Research Findings
Current Research Status
Based on the available literature, direct research on 4-bromo-1-(cyclopentylmethyl)-1H-pyrazole appears limited. The compound is primarily referenced as a synthetic intermediate rather than as a subject of extensive biological or physical studies. This suggests that the compound's primary value lies in its utility for synthesizing more complex molecules rather than in its inherent biological activity.
Comparative Analysis with Related Compounds
A comparative analysis of 4-bromo-1-(cyclopentylmethyl)-1H-pyrazole with structurally similar compounds can provide insights into its potential properties and applications:
This comparative analysis highlights how structural modifications to the pyrazole core can significantly influence the compound's properties and potential applications. The unique combination of the cyclopentylmethyl group and bromine atom in 4-bromo-1-(cyclopentylmethyl)-1H-pyrazole likely confers specific properties that differentiate it from these related compounds.
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